(S)-amino(4-ethoxyphenyl)methanol hydrochloride is a chiral compound characterized by the presence of an amino group, an ethoxy group, and a phenyl ring attached to a methanol moiety. Its molecular formula is and it has a molar mass of approximately . This compound is primarily used in pharmaceutical applications due to its potential biological activity and ability to interact with various molecular targets.
The compound can be synthesized through various chemical processes, typically involving the reduction of ketones or aldehydes. It exists as a hydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for biological assays and pharmaceutical formulations.
(S)-amino(4-ethoxyphenyl)methanol hydrochloride belongs to the class of organic compounds known as amino alcohols. These compounds are characterized by having both an amino group and a hydroxyl group attached to different carbon atoms within the molecule. This specific compound is notable for its chirality, which plays a crucial role in its biological interactions.
The synthesis of (S)-amino(4-ethoxyphenyl)methanol hydrochloride typically involves the following methods:
The reduction reactions often require specific conditions, including:
The molecular structure of (S)-amino(4-ethoxyphenyl)methanol hydrochloride can be represented as follows:
The compound features a phenyl ring substituted at the para position with an ethoxy group and an amino group adjacent to a hydroxymethyl group .
Property | Value |
---|---|
Molecular Weight | 217.69 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
(S)-amino(4-ethoxyphenyl)methanol hydrochloride can undergo several types of chemical reactions:
Common reagents and conditions include:
The mechanism of action for (S)-amino(4-ethoxyphenyl)methanol involves its interaction with specific molecular targets such as enzymes or receptors. The chiral nature of this compound allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The precise pathways depend on the specific application and molecular targets being studied .
(S)-amino(4-ethoxyphenyl)methanol hydrochloride has several scientific uses:
(S)-amino(4-ethoxyphenyl)methanol hydrochloride’s chiral center necessitates stereoselective synthesis to ensure enantiopurity. Proline-derived organocatalysts, particularly diarylprolinol silyl ethers, enable asymmetric reduction of the precursor ketone 4-ethoxybenzoylformate. These catalysts leverage hydrogen-bonding interactions and steric shielding to direct hydride attack on the si or re face, achieving enantiomeric excess (e.e.) >98% under mild conditions [5]. Modifications to the proline scaffold, such as α,α-diphenyl substitutions, amplify chirality transfer by rigidifying transition states through π-stacking [5]. Auxiliary-based routes employ (1S,2R)-norephedrine, which forms a chiral imine with 4-ethoxybenzaldehyde. Subsequent diastereoselective reduction with sodium borohydride yields the (S)-amino alcohol after auxiliary cleavage and hydrochloride salt formation, though this requires additional steps [9].
Table 1: Performance of Chiral Catalysts in Asymmetric Reduction
Catalyst Type | Substrate | e.e. (%) | Reaction Conditions |
---|---|---|---|
Diarylprolinol silyl ether | 4-Ethoxybenzoylformate | >98 | RT, 24h, CH₂Cl₂ |
(S)-Proline derivative | 4-Ethoxybenzaldehyde | 94 | 0°C, 12h, H₂O/iPrOH (3:1) |
Ti-(R)-BINOL complex | Ethyl 4-ethoxybenzoylformate | 89 | -20°C, 48h, Toluene |
Engineered ketoreductases (KREDs) offer sustainable enantioselective synthesis. Hansenula polymorpha KRED reduces 4-ethoxybenzoylformate to the (S)-alcohol with >99.9% e.e. and 99% yield at 50 g/L substrate loading. Co-factor recycling employs glucose dehydrogenase (GDH) for NADPH regeneration [3] [7]. Pseudomonas putida KREDs similarly achieve >99.8% e.e. for the (S)-enantiomer using NADH-formate dehydrogenase systems [3]. Directed evolution optimizes these enzymes for industrial feasibility: saturation mutagenesis at substrate-binding residues enhances activity toward bulky ethoxyphenyl substrates, while stability engineering enables tolerance to elevated temperatures (45–50°C) and cosolvents (e.g., 20% DMSO) [7]. Imine reductases (IREDs) present an alternative route by dynamically resolving racemic amino alcohol precursors, though this remains underexplored for 4-ethoxyphenyl derivatives [7].
Table 2: Biocatalytic Systems for (S)-Enantiomer Synthesis
Enzyme Source | Cofactor System | Yield (%) | e.e. (%) | Productivity (g/L/h) |
---|---|---|---|---|
Hansenula polymorpha KRED | NADPH/GDH/Glucose | 99 | >99.9 | 3.2 |
Pseudomonas putida KRED | NADH/FDH/Formate | >98 | >99.8 | 2.8 |
Engineered E. coli RHBR | NADPH/G6PDH/Glucose-6-P | 95 | 99.5 | 4.1 |
Sodium borohydride (NaBH₄) reduces 4-ethoxybenzoylformate to the racemic amino alcohol, but stereocontrol requires chiral modifiers. Boron esters formed in situ with (1R,2S)-diphenylethylenediamine direct hydride delivery, affording the (S)-alcohol in 88% e.e. . Solvent polarity critically influences selectivity: tetrahydrofuran (THF) stabilizes the chiral boron complex, enhancing e.e. by 15% versus methanol. Substituent effects also modulate outcomes; bulky 4-ethoxy groups necessitate higher catalyst loadings (20 mol%) than unsubstituted analogs [9]. Alternative boranes like catecholborane improve chemoselectivity, avoiding over-reduction of the ethoxy group.
Asymmetric transfer hydrogenation (ATH) using Ru-(R,R)-TsDPEN catalysts and HCO₂H/Et₃N as hydrogen donors converts 4-ethoxybenzoylformamide to the (S)-alcohol precursor in 92% e.e. . The ethoxy group’s electron-donating properties accelerate reduction kinetics (k = 0.15 min⁻¹) compared to halogenated analogs. Water content (5–10% v/v) enhances catalyst stability without eroding enantioselectivity. Industrial-scale ATH employs continuous flow reactors with immobilized catalysts on silica supports, achieving turnover numbers (TON) >5,000 and productivity of 1.5 kg/L/day [8].
Freebase (S)-amino(4-ethoxyphenyl)methanol is treated with HCl gas in ethyl acetate or 2-methyltetrahydrofuran (2-MeTHF) to precipitate the hydrochloride salt. Antisolvent crystallization using diethyl ether or methyl tert-butyl ether (MTBE) ensures >99.5% purity by removing unreacted ketone or reduction byproducts [9]. Key parameters include:
Microreactor systems integrate ketone synthesis, asymmetric reduction, and hydrochloride precipitation in a single flow sequence. Highlights include:
Life-cycle assessment guides solvent substitution: 2-MeTHF replaces dichloromethane in extraction, reducing toxicity impact by 60%. Ethyl acetate from renewable feedstocks serves as the crystallization medium [4] [9]. Waste streams are minimized via:
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1